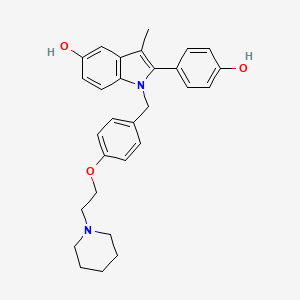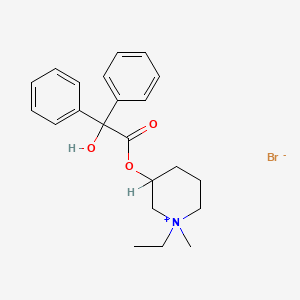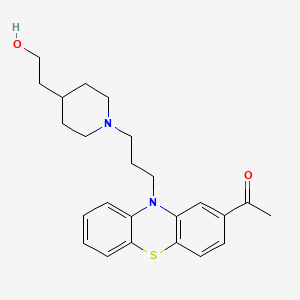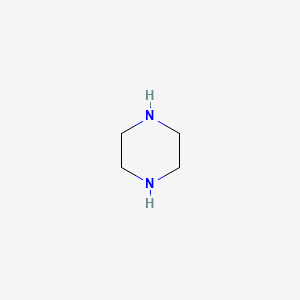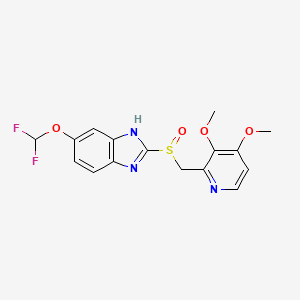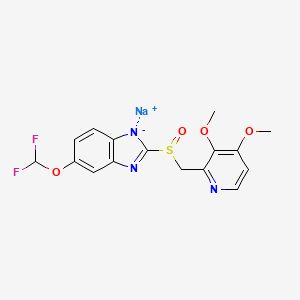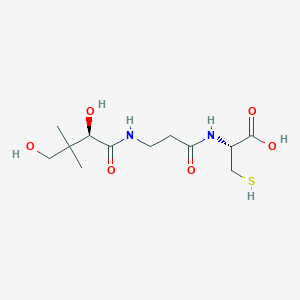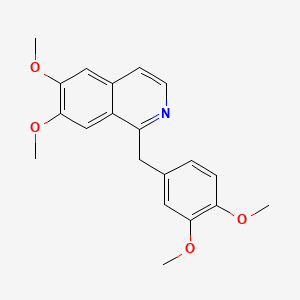
帕罗西汀甲磺酸盐
描述
Paroxetine mesylate is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It is commonly prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, post-traumatic stress disorder, generalized anxiety disorder, and premenstrual dysphoric disorder . Paroxetine mesylate is known for its high potency and selectivity in inhibiting serotonin reuptake, which makes it effective in alleviating symptoms of these disorders .
科学研究应用
Paroxetine mesylate has a wide range of scientific research applications:
作用机制
Paroxetine mesylate enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin through the serotonin transporter (SERT). This inhibition increases the level of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety . The molecular targets involved include the serotonin transporter and various receptors in the brain that modulate mood and anxiety .
安全和危害
Paroxetine Mesylate can cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, fever, sore throat, burning eyes, skin pain, red or purple skin rash with blistering and peeling, mood or behavior changes, anxiety, panic attacks, trouble sleeping, impulsiveness, irritableness, agitation, hostility, aggressiveness, restlessness, hyperactivity (mentally or physically), increased depression, thought of self-harm, racing thoughts, decreased need for sleep, unusual risk-taking behavior, feelings of extreme happiness or sadness, being more talkative than usual . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Paroxetine Mesylate plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. Paroxetine Mesylate interacts with the serotonin transporter (SERT), binding to its active site and preventing serotonin reuptake . Additionally, Paroxetine Mesylate has been shown to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in its metabolism .
Cellular Effects
Paroxetine Mesylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By increasing serotonin levels, Paroxetine Mesylate modulates the activity of serotonin receptors, which are involved in numerous cellular functions such as mood regulation, appetite, and sleep . It also affects the expression of genes related to neurotransmission and neuroplasticity, contributing to its therapeutic effects . Furthermore, Paroxetine Mesylate has been observed to impact cellular metabolism by altering the levels of certain metabolites .
Molecular Mechanism
The molecular mechanism of Paroxetine Mesylate involves its binding to the serotonin transporter (SERT) and inhibiting serotonin reuptake. This binding stabilizes the transporter in a conformation that prevents serotonin from being transported back into the presynaptic neuron . Paroxetine Mesylate also interacts with other biomolecules, such as G protein-coupled receptors and kinases, which may contribute to its therapeutic effects . Additionally, Paroxetine Mesylate can influence gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Paroxetine Mesylate have been observed to change over time. The stability and degradation of Paroxetine Mesylate can influence its long-term effects on cellular function. Studies have shown that Paroxetine Mesylate remains stable under various conditions, but its efficacy may decrease over extended periods . Long-term exposure to Paroxetine Mesylate has been associated with changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of Paroxetine Mesylate vary with different dosages in animal models. At therapeutic doses, Paroxetine Mesylate has been shown to improve symptoms of depression and anxiety in animal models . At higher doses, Paroxetine Mesylate can cause toxic or adverse effects, such as alterations in reproductive function and metabolic disturbances . Threshold effects have also been observed, where the efficacy of Paroxetine Mesylate plateaus at certain dosages .
Metabolic Pathways
Paroxetine Mesylate is primarily metabolized by the cytochrome P450 enzyme CYP2D6 . This enzyme catalyzes the oxidation of Paroxetine Mesylate, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion . The metabolic pathways of Paroxetine Mesylate also involve interactions with other enzymes and cofactors, which can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Paroxetine Mesylate is transported and distributed within cells and tissues through various mechanisms. It is primarily transported by the serotonin transporter (SERT), which facilitates its uptake into presynaptic neurons . Once inside the cell, Paroxetine Mesylate can bind to intracellular proteins and receptors, influencing its localization and accumulation . The distribution of Paroxetine Mesylate within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of Paroxetine Mesylate is primarily within the synaptic terminals of neurons, where it interacts with the serotonin transporter (SERT) . This localization is crucial for its inhibitory effects on serotonin reuptake. Additionally, Paroxetine Mesylate can be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular functions . Post-translational modifications and targeting signals play a role in directing Paroxetine Mesylate to specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of paroxetine mesylate involves several steps, starting from the alkaloid arecoline. The process typically includes the following steps :
Preparation of Piperidine Intermediate: Arecoline is used to prepare piperidine intermediates through a series of reactions involving hydrogenation and cyclization.
Formation of Paroxetine Base: The piperidine intermediate is then reacted with 4-fluoro-α-methyl styrene to form the paroxetine base.
Conversion to Mesylate Salt: The paroxetine base is finally converted to paroxetine mesylate by reacting it with methanesulfonic acid.
Industrial Production Methods
Industrial production of paroxetine mesylate follows similar synthetic routes but is optimized for large-scale operations. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Paroxetine mesylate undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for paroxetine mesylate.
Substitution: Substitution reactions can occur, particularly involving the fluorine atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions are typically inactive metabolites that are excreted from the body .
相似化合物的比较
Similar Compounds
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Sertraline: An SSRI that is also used to treat depression and anxiety disorders.
Citalopram: An SSRI with a similar therapeutic profile but different chemical structure.
Uniqueness of Paroxetine Mesylate
Paroxetine mesylate is unique in its high potency and selectivity for the serotonin transporter. It has a relatively short half-life compared to other SSRIs, which can influence its dosing and withdrawal profile . Additionally, paroxetine mesylate is known for its controlled release formulation, which reduces the likelihood of nausea associated with its use .
属性
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.CH4O3S/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-5(2,3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,2,3,4)/t14-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIJTGJXUHTGGZ-RVXRQPKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944385 | |
| Record name | Paroxetine methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
217797-14-3 | |
| Record name | Paroxetine Mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217797143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paroxetine methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-trans-4-(4-Fluorphenyl)-3-{[3,4-(methylendioxy)phenoxy]methyl}piperidin- mesyla | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAROXETINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M711N184JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



